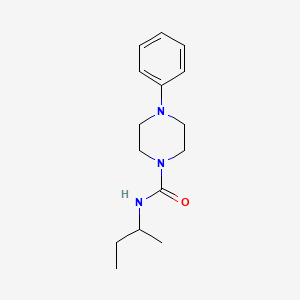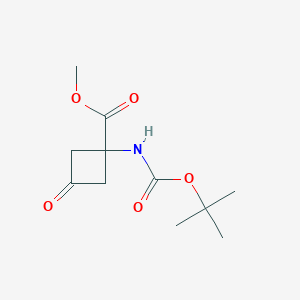
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound of interest due to its potential applications in various fields of chemistry and pharmaceuticals. It is related to a family of compounds that are often used as intermediates in the synthesis of more complex molecules, particularly in the realm of drug development.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho–kinase inhibitor, is achieved through intramolecular cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate is performed using a Hofmann rearrangement mediated by trichloroisocyanuric acid, showcasing the versatility of the tert-butoxycarbonylamino group in various functional group tolerances .
Molecular Structure Analysis
Structural analyses of related compounds, such as methyl bicyclobutane-1-carboxylate oligomers, provide insights into the molecular structure and the initiation mechanism of polymerization reactions . The use of NMR spectroscopy is crucial in understanding the structure of these compounds, as demonstrated in the identification of different types of dimers in the oligomerization process .
Chemical Reactions Analysis
The tert-butoxycarbonylamino group is a versatile moiety that can participate in various chemical reactions. For example, tert-butyl peroxybenzoate is used to promote α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator . This highlights the reactivity of tert-butoxycarbonyl-protected compounds in radical-mediated transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the tert-butoxycarbonylamino group are influenced by the presence of this protective group. It is commonly used in the protection of amines due to its stability and ease of removal under acidic conditions. The tert-butoxycarbonyl group imparts steric bulk, which can influence the reactivity and solubility of the compound .
Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate serves as a crucial chiral intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a medication used for the treatment of type 2 diabetes. A notable method of synthesis involves the selective methylation of L-aspartic acid, followed by Boc-protection, acylation, reduction, and oxidation processes, highlighting its importance in generating chiral compounds with high specificity (Zhang Xingxian, 2012).
Continuous Photo Flow Chemistry The compound has been utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives through continuous photo flow chemistry. This approach is essential for preparing biologically active compounds and materials science applications, indicating its versatility in synthesizing labeled compounds for various scientific studies (T. Yamashita, H. Nishikawa, T. Kawamoto, 2019).
Spirocyclopropanation Research has also demonstrated its application in spirocyclopropanation, creating analogues of iprodione, a fungicide. The methodology involves transforming Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate into various analogues through a series of chemical reactions, showcasing its role in developing new agrochemicals (Farina Brackmann, M. Es-Sayed, A. Meijere, 2005).
Synthesis of Deaza-Analogues Additionally, it has been used in the synthesis of deaza-analogues of marine alkaloids, like topsentin. These compounds, obtained via one-pot reactions, are evaluated for their anticancer properties, indicating the compound's relevance in medicinal chemistry and drug development (A. Carbone et al., 2013).
Directed Hydrogenation The compound is also involved in directed hydrogenation processes, leading to the synthesis of derivatives with specific stereochemistry. This highlights its role in creating compounds with precise molecular configurations, crucial for the development of pharmaceuticals and other biologically active substances (Mark E. B. Smith et al., 2001).
Safety and Hazards
Direcciones Futuras
The incorporation of dehydroamino acid or fragments of oxazole into peptide chains can lead to distorted three-dimensional structures and enable the introduction of non-typical side-chain substituents . Such compounds could be building blocks for obtaining novel foldamers and/or artificial enzymes . Therefore, “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate” and similar compounds have potential applications in the development of novel biomolecules.
Mecanismo De Acción
Target of Action
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group in this compound can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .
Result of Action
The primary result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .
Propiedades
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGIAWSKKIAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
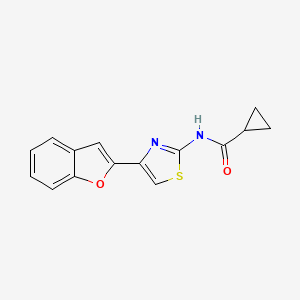
![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)
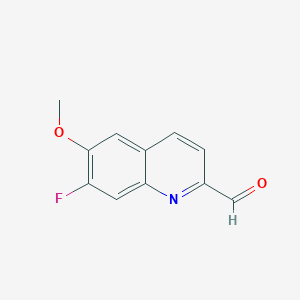
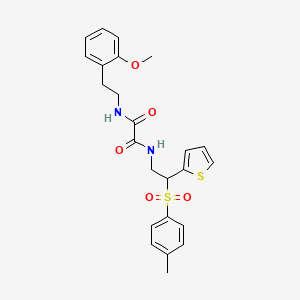
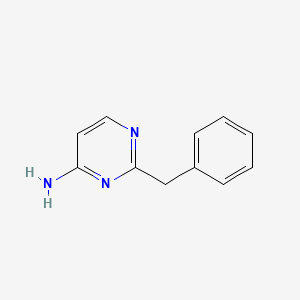
![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)
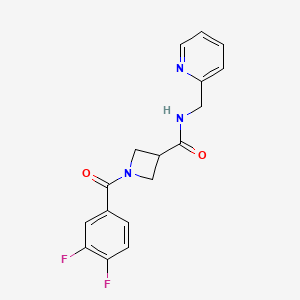
![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)

